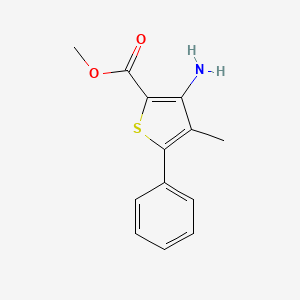

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate

Description

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7, molecular formula: C₁₂H₁₁NO₂S) is a heterocyclic compound featuring a thiophene ring substituted with amino, methyl, phenyl, and methyl ester groups. Its structure positions it as a versatile intermediate in pharmaceutical synthesis, particularly in the development of thieno[2,3-d]pyrimidines and related bioactive derivatives . The compound’s substitution pattern—amino and methyl groups at positions 3 and 4, respectively, and a phenyl group at position 5—confers unique electronic and steric properties that influence its reactivity and intermolecular interactions . Synthesized via the Gewald reaction, it serves as a precursor for further functionalization, such as cyclization or sulfonamide coupling, to yield pharmacologically active molecules .

Properties

IUPAC Name |

methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-10(14)12(13(15)16-2)17-11(8)9-6-4-3-5-7-9/h3-7H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMHXGLUIHHLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1N)C(=O)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate typically involves the reaction of 3-amino-4-methyl-5-phenylthiophene-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .

Scientific Research Applications

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Compound A : Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate

- Substituents : A sulfonyl group at position 4 and a methylthio group at position 3.

- Properties : The sulfonyl group enhances electrophilicity, making it reactive toward nucleophilic substitution. This contrasts with the target compound’s methyl and phenyl groups, which prioritize steric bulk over electronic effects .

- Applications : Used in sulfonamide-based drug candidates due to its ability to form stable hydrogen bonds .

Compound B : Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate

Compound C : Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

- Substituents: A nitro group on the phenyl ring and an ethoxycarbonylamino group at position 2.

- Properties: The nitro group’s strong electron-withdrawing effect contrasts with the target compound’s electron-donating methyl and amino groups, altering redox behavior and stability .

- Applications : Investigated in antimicrobial agents due to nitro group-derived oxidative stress mechanisms .

Compound D : Methyl 2-amino-4-(2,4-dimethylphenyl)-5-methylthiophene-3-carboxylate

- Substituents : 2,4-dimethylphenyl at position 3.

- Properties : Additional methyl groups introduce steric hindrance, reducing crystallization efficiency compared to the target compound .

- Applications : Used in materials science for designing organic semiconductors .

Crystallographic and Stability Insights

- The target compound’s planar thiophene ring facilitates π-π stacking, as observed in derivatives like ethyl 3-amino-4-cyano-thiophene-2-carboxylate (monoclinic, P2₁/c space group) .

- Hydrogen-bonding networks in similar compounds (e.g., N–H···O bonds in Compound A) enhance thermal stability, with melting points exceeding 200°C .

Biological Activity

Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 249.31 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and it is characterized by the presence of an amino group and a carboxylate ester.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate specific pathways involved.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism of action may involve modulation of signaling pathways related to cell cycle regulation and apoptosis.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

3. Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Modulation : It can bind to receptors on cell membranes, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Oxidative Stress : By modulating oxidative stress levels within cells, the compound may enhance its cytotoxic effects against cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 μg/mL, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested on various cancer cell lines including HeLa and MCF-7. Results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating substantial effectiveness at low concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.